2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

Catalog No.
S773554
CAS No.
935-92-2
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

CAS Number

935-92-2

Product Name

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

IUPAC Name

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3

InChI Key

QIXDHVDGPXBRRD-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=C(C1=O)C)C

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)C)C

Organic Synthesis:

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-, also known as Diels-Alder diene, is a valuable intermediate in organic synthesis, particularly in Diels-Alder reactions: . Its conjugated diene structure allows it to participate in cycloaddition reactions with electron-deficient dienophiles, forming substituted cyclohexanes. This reaction is a cornerstone of organic synthesis, enabling the construction of complex molecules with high regio- and stereoselectivity.

Medicinal Chemistry:

The trimethylated dione has been explored for its potential medicinal properties. Studies suggest its involvement in various biological processes, including:

  • Antimicrobial activity: Research indicates potential antibacterial and antifungal properties of the compound. However, further investigations are necessary to understand its efficacy and mechanism of action.
  • Anti-inflammatory activity: Studies suggest the compound might possess anti-inflammatory properties, potentially offering therapeutic benefits in inflammatory diseases [].
  • Anticancer activity: Preliminary studies suggest the compound might exhibit antitumor activity against certain cancer cell lines. However, further research is needed to confirm its efficacy and explore its potential mechanisms.

Material Science:

The unique chemical structure of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- makes it a potential candidate for the development of novel materials. Its ability to participate in various chemical reactions offers possibilities for the creation of:

  • Functional polymers: The compound can be incorporated into polymer chains, introducing specific functionalities that can be tailored for various applications.
  • Organic electronics: The conjugated diene structure might hold potential for applications in organic photovoltaic devices and other organic electronic materials.

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is an organic compound with the molecular formula C9H10O2 and a molecular weight of approximately 150.178 g/mol. This compound is characterized by its diene structure, which contains two double bonds in a six-membered ring system. It is often recognized for its role as a valuable intermediate in organic synthesis and is involved in various metabolic pathways. The compound is also known for its reactivity and potential applications in chemical synthesis.

  • Diels-Alder Reactions: As a diene, it can undergo Diels-Alder reactions with dienophiles to form cyclohexene derivatives, which are important in synthetic organic chemistry.
  • Electrophilic Aromatic Substitution: The presence of the dione functionality allows for electrophilic substitution reactions, where the compound can react with electrophiles at the aromatic positions .
  • Oxidation Reactions: 2,5-Cyclohexadiene-1,4-dione can be oxidized to form more complex structures or functional groups.

The biological activity of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- includes moderate toxicity. It has been identified as an irritant to the eyes and skin and may cause allergic reactions upon exposure. Furthermore, studies indicate that it interacts with enzymes such as cytochrome P450s, impacting metabolic pathways . Its potential mutagenic properties have also been noted, suggesting that it may induce DNA damage under certain conditions .

Several methods exist for synthesizing 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl-:

  • Diels-Alder Reaction: This method involves the reaction of suitable dienes with appropriate dienophiles to yield the desired cyclohexadiene structure.
  • Oxidative Cyclization: Starting from simpler precursors, oxidative cyclization can be employed to construct the diene framework.
  • Chemical Modifications: Existing quinones can be modified through various

The applications of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- are diverse:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Its derivatives may have potential applications in drug development due to their biological activities.
  • Materials Science: The compound can be utilized in developing polymers and other materials due to its reactive nature .

Studies have shown that 2,5-cyclohexadiene-1,4-dione interacts with various biological systems. It has been tested for its effects on enzyme activity and has shown potential mutagenic effects in certain assays. The interactions with cytochrome P450 enzymes suggest that it may influence drug metabolism and toxicity profiles in biological systems .

Several compounds share structural similarities with 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl-. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Methyl-1,4-benzoquinoneC7H6O2Contains one methyl group; less sterically hindered
1,4-BenzoquinoneC6H4O2Lacks additional methyl groups; more reactive
2-Hydroxy-1,4-benzoquinoneC6H6O3Contains a hydroxyl group; different reactivity profile
2,3-Dimethyl-1,4-benzoquinoneC8H8O2Similar structure but fewer methyl substitutions

The uniqueness of 2,5-cyclohexadiene-1,4-dione lies in its specific arrangement of methyl groups and its ability to participate in Diels-Alder reactions effectively due to its diene character. This structural configuration enhances its reactivity compared to other similar compounds.

The historical development of quinone chemistry traces its origins to the early isolation and study of naturally occurring quinone-containing compounds. The foundational work began in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated quinine from the bark of cinchona trees, marking the first systematic investigation of quinone-related structures. This breakthrough established the conceptual framework for understanding quinone compounds, as the name "quinone" itself derives from quinic acid, which was obtained from the same cinchona bark sources that yielded quinine. The indigenous Quechua people of Peru had utilized cinchona bark medicinally for centuries, mixing the ground bark with sweetened water to create preparations similar to modern tonic water, demonstrating the long-standing recognition of quinone-containing compounds' unique properties.

The systematic development of quinone chemistry accelerated throughout the 19th century as chemists began to recognize the structural relationships between various quinone compounds. The establishment of the fundamental quinone structure as a "fully conjugated cyclic dione structure" derived from aromatic compounds through the conversion of carbon-hydrogen groups into carbonyl groups provided the theoretical foundation for understanding this class of compounds. Early synthetic attempts, including William Henry Perkin's 1856 effort to synthesize quinine, inadvertently led to significant discoveries in organic chemistry, particularly the development of synthetic dyes, which demonstrated the broader impact of quinone-related research on chemical industry development.

The 20th century witnessed substantial advances in quinone chemistry, with researchers developing increasingly sophisticated understanding of quinone structures and their chemical behavior. The recognition that quinones are "oxidized derivatives of aromatic compounds" and function as "electrophilic Michael acceptors stabilized by conjugation" established the mechanistic foundation for their reactivity patterns. This understanding enabled the development of targeted synthetic approaches for specific quinone derivatives, including substituted variants like 2,3,5-trimethyl-1,4-benzoquinone, which represented refinements of the basic quinone structure to achieve desired chemical and physical properties.

Nomenclature and Structural Classification of 2,3,5-Trimethyl-1,4-benzoquinone

The nomenclature of 2,3,5-trimethyl-1,4-benzoquinone reflects the systematic approach to quinone classification based on substitution patterns and structural features. The compound's formal name, 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl-, accurately describes its core structure as a cyclohexadiene ring system with two ketone functionalities at the 1 and 4 positions, modified by three methyl substituents at positions 2, 3, and 5. Alternative nomenclature includes 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione and 2,3,5-trimethyl-para-benzoquinone, demonstrating the multiple acceptable naming conventions for this compound.

The molecular formula C₉H₁₀O₂ and molecular weight of 150.17 grams per mole establish the basic compositional parameters of the compound. The Chemical Abstracts Service registry number 935-92-2 provides the unique identifier for this specific quinone derivative. The structural classification places this compound within the para-benzoquinone subfamily, characterized by the 1,4-positioning of the carbonyl groups, which distinguishes it from ortho-quinones where the carbonyl groups occupy adjacent positions.

PropertyValue
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol
Chemical Abstracts Service Number935-92-2
Systematic Name2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Alternative Names2,3,5-Trimethyl-para-benzoquinone; 2,3,5-Trimethylbenzoquinone

The structural classification of 2,3,5-trimethyl-1,4-benzoquinone within the broader quinone family emphasizes its position as a substituted benzoquinone derivative. The presence of three methyl groups creates an asymmetric substitution pattern that influences both the compound's physical properties and chemical reactivity. This substitution pattern differs from other methylated quinones such as duroquinone, which contains four methyl substituents in a symmetric arrangement. The specific positioning of the methyl groups at positions 2, 3, and 5 creates a unique electronic environment that affects the compound's behavior in chemical reactions and its potential applications in synthetic chemistry.

Significance in Synthetic Organic Chemistry

The significance of 2,3,5-trimethyl-1,4-benzoquinone in synthetic organic chemistry stems from its unique structural features and the advanced synthetic methodologies developed for its preparation. Recent research has demonstrated the compound's importance as a target molecule for investigating novel catalytic oxidation processes, particularly in the development of environmentally benign synthetic routes. The synthesis of this quinone derivative from 2,3,5-trimethylphenol using vanadium oxide catalysts supported on mesoporous silica has achieved remarkable efficiency, with the 10% vanadium oxide on Silicon-Based Adsorbent-15 catalyst exhibiting 99% conversion of the phenol precursor and 95% yield of the desired quinone product under room temperature conditions.

The development of innovative reactor systems for 2,3,5-trimethyl-1,4-benzoquinone synthesis represents a significant advancement in process chemistry. Research has shown that combining rotor-stator reactors with conventional stirred tank reactors in a tandem configuration dramatically improves synthetic efficiency compared to traditional methods. This novel approach achieved 86.9% conversion of 2,3,6-trimethylphenol and 20.0% yield of 2,3,5-trimethyl-1,4-benzoquinone, representing substantial improvements over conventional stirred tank reactor processes, which achieved only 46.8% conversion and 6.8% yield under identical conditions. The enhanced performance results from improved liquid-liquid mixing, gas-liquid transfer, and oxidation reaction intensification within the rotor-stator reactor component.

Synthesis MethodConversion (%)Yield (%)Reaction Conditions
Vanadium Oxide/Silicon-Based Adsorbent-1599.095.0Room temperature, hydrogen peroxide oxidant
Rotor-Stator Reactor + Stirred Tank Reactor86.920.0Gas-liquid-liquid three-phase system
Conventional Stirred Tank Reactor46.86.8Standard oxidation conditions

The synthetic significance of 2,3,5-trimethyl-1,4-benzoquinone extends beyond its role as a synthetic target to its function as a model compound for understanding quinone reactivity patterns. The compound's substitution pattern provides insights into the effects of methyl substituents on quinone electrochemical behavior and oxidation-reduction properties. Research has demonstrated that quinone compounds serve as important redox-active molecules with applications in electron transfer processes and energy storage systems. The specific methylation pattern in 2,3,5-trimethyl-1,4-benzoquinone creates unique electronic properties that make it valuable for investigating structure-activity relationships in quinone chemistry.

Position in the Broader Context of Quinone Research

The position of 2,3,5-trimethyl-1,4-benzoquinone within the broader context of quinone research reflects the compound's significance as both a representative methylated quinone and a subject of advanced synthetic methodology development. Contemporary quinone research encompasses diverse areas including biological activity investigation, materials science applications, and industrial process development. The comprehensive review of quinone research progress highlights the growing importance of substituted quinones like 2,3,5-trimethyl-1,4-benzoquinone in addressing modern chemical challenges through their unique properties and applications.

Quinone compounds demonstrate significant biological activities, including antioxidant, antimicrobial, and antitumor properties, positioning them as important targets for pharmaceutical research. While 2,3,5-trimethyl-1,4-benzoquinone's specific biological activities require further investigation, its structural relationship to other bioactive quinones suggests potential applications in medicinal chemistry. The broader quinone family includes numerous naturally occurring compounds with established therapeutic importance, such as vitamin K derivatives and ubiquinone compounds involved in cellular respiration processes. The systematic study of methylated quinones like 2,3,5-trimethyl-1,4-benzoquinone contributes to understanding structure-activity relationships that guide the development of new bioactive compounds.

Industrial applications of quinone compounds span multiple sectors, including hydrogen peroxide production, dye manufacturing, and polymer chemistry. The large-scale industrial application of quinones in hydrogen peroxide production involves alkylanthraquinones in cyclical hydrogenation-oxidation processes that produce millions of metric tons of hydrogen peroxide annually. Within this context, research on specific quinone derivatives like 2,3,5-trimethyl-1,4-benzoquinone contributes to understanding how structural modifications affect industrial process efficiency and product selectivity.

Research AreaQuinone ApplicationsRelevance to 2,3,5-Trimethyl-1,4-benzoquinone
Catalytic SynthesisNovel synthetic methodologiesDirect application as synthesis target
Materials ScienceRedox-active materials, energy storagePotential applications based on structural properties
Process ChemistryIndustrial oxidation processesModel compound for mechanistic studies
Pharmaceutical ResearchStructure-activity relationship studiesComparative analysis with bioactive quinones

The contemporary focus on sustainable chemistry and green synthetic methodologies positions 2,3,5-trimethyl-1,4-benzoquinone research within important environmental considerations. The development of room-temperature synthetic processes using environmentally benign oxidants like hydrogen peroxide represents alignment with green chemistry principles. Similarly, the investigation of advanced reactor configurations that improve process efficiency while reducing waste generation demonstrates the compound's relevance to sustainable manufacturing practices. These developments position 2,3,5-trimethyl-1,4-benzoquinone research at the intersection of fundamental quinone chemistry and practical applications in modern chemical industry.

XLogP3

1.8

LogP

1.82 (LogP)

UNII

O26GU14U9E

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (97.65%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (97.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (97.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (97.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

935-92-2

Wikipedia

2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types